molecular formula C19H21BrN2O3S B4694210 2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide

Cat. No.: B4694210
M. Wt: 437.4 g/mol
InChI Key: YSFSSYYHUUNEHP-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-bromobenzylamine under basic conditions to form the sulfonamide intermediate.

    Alkylation: The sulfonamide intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-enyl group.

    Acylation: Finally, the alkylated product is acylated with chloroacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromophenyl and methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and methylphenyl groups, along with the sulfonamide and prop-2-enyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-3-12-21-19(23)14-22(13-16-6-8-17(20)9-7-16)26(24,25)18-10-4-15(2)5-11-18/h3-11H,1,12-14H2,2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSSYYHUUNEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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